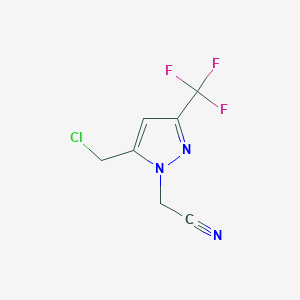

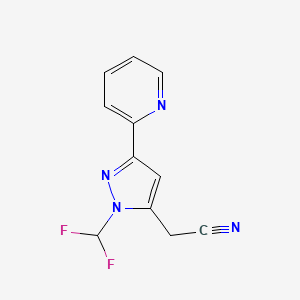

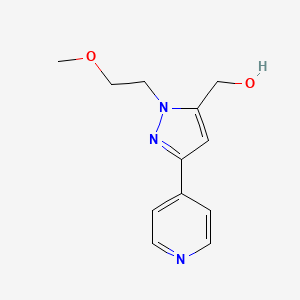

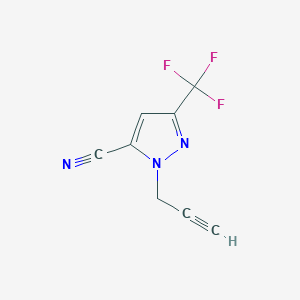

![molecular formula C12H12N4 B1480860 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-34-8](/img/structure/B1480860.png)

1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Anticancer Activity

Imidazole derivatives, like 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, have been studied for their potential as anticancer agents. The structural similarity to compounds that inhibit topoisomerase II alpha, a crucial enzyme for DNA replication and cell division, suggests that they could be effective in stopping the proliferation of cancer cells .

Antimicrobial Properties

The imidazole ring is known for its antimicrobial activity. This compound, with its imidazole core, may exhibit bactericidal properties against a range of pathogens, offering a new avenue for the development of antibiotics, especially in the face of increasing antibiotic resistance .

Antitubercular Potential

Compounds similar to 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole have shown potent activity against Mycobacterium tuberculosis. This suggests that it could be a candidate for the development of new antitubercular drugs, which is crucial given the global health challenge posed by tuberculosis .

Antiviral Applications

The imidazole moiety is a part of several antiviral drugs. Given the broad range of chemical and biological properties of imidazole derivatives, this compound could be explored for its efficacy against various viral infections .

Anti-inflammatory and Analgesic Effects

Imidazole compounds are known to possess anti-inflammatory and analgesic properties. Research into the specific applications of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could lead to new treatments for chronic inflammation and pain management .

Antileishmanial and Antimalarial Activities

Studies have indicated that pyrazole-bearing compounds exhibit significant antileishmanial and antimalarial activities. This compound’s structure, which includes both pyrazole and imidazole rings, might contribute to its potential as a treatment for these parasitic diseases .

Mécanisme D'action

Target of Action

The primary targets of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound’s interaction with these targets results in significant antileishmanial and antimalarial activities .

Biochemical Pathways

The biochemical pathways affected by 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are those involved in the life cycles of Leishmania and Plasmodium . The compound interferes with these pathways, leading to the suppression of the organisms and their downstream effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole’s action include the inhibition of the growth and proliferation of Leishmania and Plasmodium . This leads to a reduction in the severity of leishmaniasis and malaria .

Action Environment

Orientations Futures

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Propriétés

IUPAC Name |

1-ethyl-6-pyridin-3-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)8-11(14-16)10-4-3-5-13-9-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIDXGSBMQGLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.